1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The “1-Methyl-1H-pyrazol-4-yl” moiety is a common structural fragment in many organic compounds, including some boronic acids . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The “1-Methyl-1H-pyrazol-4-yl” fragment consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a methyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
“1-Methyl-1H-pyrazol-4-yl” compounds, such as boronic acids, have been used as reagents in various chemical reactions, including the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-1H-pyrazol-4-yl” compounds can vary. For example, "1-Methyl-1H-pyrazol-4-yl"boronic acid has a molecular weight of 125.92, a density of 1.2±0.1 g/cm3, and a boiling point of 323.0±34.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemistry of derivatives related to pyrazole structures, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), highlights their significance as building blocks for the synthesis of a broad range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of these derivatives provides mild conditions for generating versatile cynomethylene dyes from a variety of precursors, indicating a potential role for "1-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid" in similar synthetic applications (Gomaa & Ali, 2020).
Enzyme Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes re-evaluates the selectivity of various inhibitors for major hepatic CYP isoforms. This work is critical for understanding drug-drug interactions and could inform on the potential of pyrazole carboxylic acid derivatives as selective enzyme inhibitors, highlighting their relevance in pharmacokinetics and drug development (Khojasteh et al., 2011).
Drug Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, which are structurally related to "this compound", are highlighted for their significant biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This mini-review underscores the synthetic versatility of pyrazole carboxylic acid derivatives and their biological applications, suggesting a potential research direction for the compound (Cetin, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11-5-7(3-10-11)12-4-6(9(14)15)2-8(12)13/h3,5-6H,2,4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKYILQRNRLEFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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